9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-16-8-11-18-15/h1-5,16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIZRGCCLBWJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 9 Benzyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane
Retrosynthetic Analysis and Strategic Disconnections for the 1-Oxa-4,9-diazaspiro[5.5]undecane Core
A logical retrosynthetic analysis of the 1-oxa-4,9-diazaspiro[5.5]undecane core provides a roadmap for its synthesis. The primary strategic disconnections involve the key bonds that form the spirocyclic system. A plausible retrosynthetic pathway is outlined below:
Disconnection of the N-9 Benzyl (B1604629) Group: The final step in the synthesis is often the introduction of the benzyl group onto the N-9 nitrogen. Therefore, the first retrosynthetic disconnection is the N-C bond of the benzyl group, leading back to the unsubstituted 1-oxa-4,9-diazaspiro[5.5]undecane.
Disconnection of the Oxazolidine (B1195125) Ring: The oxazolidine ring can be retrosynthetically opened. This involves the disconnection of the C-O and C-N bonds, which points to a precursor containing a piperidine (B6355638) ring with amino and hydroxyl functionalities. Specifically, a 4-(2-aminoethyl)-4-hydroxypiperidine derivative is a key intermediate.
Disconnection of the Piperidine Ring: Further disconnection of the piperidine ring can be envisioned. A key starting material for the synthesis of the piperidine portion of the molecule is often a protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone.
This retrosynthetic analysis suggests a synthetic strategy that begins with a suitable piperidone derivative, followed by the construction of the spirocyclic core and, finally, the introduction of the N-benzyl group.
Enantioselective and Diastereoselective Synthetic Routes Towards Spirocyclic Scaffolds
While many reported syntheses of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives result in racemic mixtures, the principles of stereoselective synthesis can be applied to obtain enantiomerically pure or enriched products.
Enantioselective Approaches: The introduction of chirality can be achieved through several methods:
Use of Chiral Starting Materials: The synthesis can commence from a chiral, non-racemic precursor. For instance, a chiral derivative of 4-piperidone could be employed to set the stereochemistry of the spirocyclic core.
Asymmetric Catalysis: An asymmetric catalyst can be used to induce enantioselectivity in a key bond-forming reaction. For example, an asymmetric epoxidation of a suitable precursor could establish a chiral center that directs the stereochemistry of subsequent transformations.
Chiral Resolution: The racemic final product or a key intermediate can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Diastereoselective Approaches: When multiple stereocenters are present, controlling the relative stereochemistry is crucial. Diastereoselective synthesis of similar spirocyclic systems has been achieved through various methods. For instance, in the synthesis of related spiro compounds, diastereoselectivity has been induced by using chiral auxiliaries. One such example is the use of a camphorpyrazolidinone derived α,β-unsaturated amide to direct the diastereoselective addition of a carbene. While not directly applied to the target molecule, this strategy highlights a potential avenue for achieving diastereocontrol.
Furthermore, manganese-mediated reductive cyclization has been employed for the diastereoselective synthesis of piperazines, suggesting that metal-mediated cyclizations could be a viable strategy for controlling the stereochemistry of the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Specific Synthetic Approaches for Incorporating the N-9 Benzyl Moiety in 1-Oxa-4,9-diazaspiro[5.5]undecane
The introduction of the benzyl group at the N-9 position is a critical step in the synthesis of the target molecule. This is typically achieved after the formation of the spirocyclic core.
N-Alkylation Strategies for Benzyl Introduction
The most common method for introducing the benzyl group is through N-alkylation of the secondary amine at the N-9 position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. This reaction typically involves the use of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
The general reaction is as follows: 1-oxa-4,9-diazaspiro[5.5]undecane + Benzyl-X → 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane (where X = Cl, Br, I)
Common bases used to facilitate this reaction include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium hydride (NaH). The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Multicomponent Reaction Strategies for Spirocycle Assembly
While a stepwise approach is commonly employed, multicomponent reactions (MCRs) offer a more convergent and efficient alternative for the synthesis of complex heterocyclic scaffolds. Although a specific MCR for the direct synthesis of this compound has not been extensively reported, MCRs have been successfully used to construct similar spiro[piperidine] frameworks.
For example, a tandem three-component reaction involving a palladium- and copper-catalyzed process has been developed for the synthesis of spirocyclic 2-indolinylformamidines. This reaction proceeds through the benzylation of an α-isocyano lactam, followed by amine addition and intramolecular N-arylation. Such strategies could potentially be adapted to assemble the 1-oxa-4,9-diazaspiro[5.5]undecane core in a more streamlined fashion.
Another example is the Lewis acid-catalyzed [4 + 2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles to generate spiro[piperidine-3,2′-oxindoles]. This demonstrates the potential of cycloaddition reactions in MCRs to construct spiro-heterocyclic systems.
Optimization of Reaction Conditions, Catalysis, and Solvent Systems
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound.
Key Parameters for Optimization:
| Reaction Step | Parameters to Optimize | Typical Conditions |
| Epoxide Formation | Reagent, Solvent, Temperature | Trimethylsulfoxonium iodide, NaH, DMSO |
| Ring Opening | Amine, Solvent, Temperature | Benzylamine, isopropanol, reflux |
| Cyclization | Base, Solvent, Temperature | Potassium tert-butoxide, THF, low temperature |
| N-Alkylation | Benzylating agent, Base, Solvent | Benzyl bromide, K₂CO₃, Acetonitrile (B52724) |
For the N-alkylation step, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred. The reactivity of the benzylating agent also plays a role, with benzyl iodide being more reactive than benzyl bromide, which is in turn more reactive than benzyl chloride. The selection of the base should be tailored to the substrate's sensitivity and the desired reaction conditions.
Derivatization and Functionalization Strategies of this compound
The this compound scaffold can be further modified to explore structure-activity relationships for various applications.
Derivatization at the N-4 Position: The secondary amine at the N-4 position is a prime site for functionalization. A common derivatization strategy is N-arylation through Buchwald-Hartwig or Ullmann coupling reactions with various aryl halides. This allows for the introduction of a wide range of substituted aromatic and heteroaromatic moieties.
Functionalization of the Benzyl Group: The aromatic ring of the N-9 benzyl group can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could be employed to introduce substituents onto the phenyl ring. However, the reaction conditions must be carefully chosen to avoid side reactions at other positions of the spirocyclic core.
Modification of the Spirocyclic Core: While more challenging, modification of the spirocyclic core itself is also possible. For instance, the synthesis can be adapted to introduce substituents at other positions of the piperidine or oxazolidine rings by starting with appropriately substituted precursors.
A notable example of derivatization of the broader 1-oxa-4,9-diazaspiro[5.5]undecane scaffold includes the synthesis of trisubstituted urea (B33335) derivatives, which have been investigated as potent soluble epoxide hydrolase inhibitors. This demonstrates the versatility of this spirocyclic system for the development of biologically active molecules.
Modification of the Benzyl Phenyl Ring
The benzyl group offers multiple sites for chemical modification, including the aromatic phenyl ring and the benzylic position. Transformations of the phenyl ring can alter the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to modulate biological activity.
Electrophilic Aromatic Substitution: The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution. The N-benzylpiperidine moiety acts as an activating group and directs incoming electrophiles to the ortho and para positions. pharmdguru.com Standard electrophilic substitution reactions could be applied, such as:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Employing reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to install a bromine atom.
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid like AlCl₃.
However, these reactions can sometimes suffer from a lack of regioselectivity, yielding a mixture of ortho and para isomers, and potential side reactions.
Directed ortho-Metalation (DoM): A more regioselective method for functionalizing the benzyl ring is directed ortho-metalation (DoM). wikipedia.org The nitrogen atom of the piperidine ring can act as a directing metalation group (DMG), coordinating to a strong organolithium base (e.g., n-BuLi or s-BuLi) and facilitating the deprotonation of the nearest (ortho) position on the benzyl ring. uwindsor.caharvard.edu This generates a lithiated intermediate that can be quenched with a wide array of electrophiles to introduce functionality exclusively at the C2' position.
A related and highly effective transformation is the palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters. rsc.org This method utilizes a directing group approach to achieve C-H bond activation and subsequent cross-coupling, providing a direct route to biaryl motifs.
Catalytic Hydrogenolysis (Debenzylation): A fundamental transformation of the N-benzyl group is its removal via catalytic hydrogenation. This reaction, often referred to as debenzylation, involves the cleavage of the C-N benzylic bond. dntb.gov.ua Common conditions include using a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium (B1175870) formate. mdma.chsciencemadness.org This reaction is crucial as it unmasks the secondary amine at the 9-position of the spirocyclic core, allowing for subsequent functionalization at this site. The efficiency of this process can be enhanced by the combined use of catalysts, for instance, palladium-on-carbon with niobic acid-on-carbon, which facilitates the reaction under milder conditions. nih.gov
| Reaction Type | Reagents & Conditions | Potential Product(s) | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitrobenzyl derivatives | pharmdguru.com |
| Bromination | Br₂, FeBr₃ | ortho- and para-bromobenzyl derivatives | pharmdguru.com |
| Directed ortho-Metalation | 1. s-BuLi, THF, -78 °C2. Electrophile (E⁺) | 2'-substituted-benzyl derivative | wikipedia.org |
| ortho-Arylation | Ar-BPin, Pd(OAc)₂, Ligand | 2'-aryl-benzyl derivative | rsc.org |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH | 1-Oxa-4,9-diazaspiro[5.5]undecane (debenzylated core) | nih.gov |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH, reflux | 1-Oxa-4,9-diazaspiro[5.5]undecane (debenzylated core) | mdma.ch |
Functionalization of the Piperidine and Tetrahydropyran (B127337) Moieties
Piperidine Ring Functionalization: The piperidine ring contains two nitrogen atoms at positions 4 and 9. The nitrogen at position 9 is a tertiary amine as part of the N-benzyl group. The nitrogen at position 4, however, is a secondary amine and represents a key site for introducing chemical diversity.
N-Alkylation and N-Acylation: The secondary amine at the 4-position can be readily functionalized through standard nucleophilic substitution or acylation reactions. echemi.com For example, it can be alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones. Acylation with acyl chlorides or anhydrides under basic conditions would yield the corresponding amides.
C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for late-stage modification. researchgate.net Methods have been developed for the regioselective α-functionalization of N-alkyl piperidines. acs.org These reactions often proceed through the formation of an endocyclic iminium ion, which is then trapped by a nucleophile. Furthermore, by carefully selecting the rhodium catalyst and the nitrogen protecting group, it is possible to achieve site-selective C-H functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov
Tetrahydropyran (THP) Moiety Transformations: The tetrahydropyran ring is a cyclic ether, which is generally a chemically robust moiety. The most common transformation for this ring system is cleavage of the ether C-O bond under strongly acidic conditions. chemistrysteps.com
Acid-Catalyzed Ring Opening: Treatment of this compound with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), would likely lead to the cleavage and ring-opening of the tetrahydropyran moiety. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group. A subsequent nucleophilic attack by the halide ion on one of the adjacent carbons (C2 or C6) would break the ring. The regioselectivity of this cleavage would depend on steric and electronic factors at the C2 and C6 positions.
| Moiety | Reaction Type | Reagents & Conditions | Potential Product(s) | Reference(s) |
| Piperidine | N-Alkylation (at N-4) | R-X, Base (e.g., K₂CO₃) | 4-Alkyl-9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | echemi.com |
| Piperidine | N-Acylation (at N-4) | RCOCl, Base (e.g., Et₃N) | 4-Acyl-9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | nih.gov |
| Piperidine | α-C-H Functionalization | 1. Iminium ion formation2. Nucleophile | α-substituted piperidine derivative | acs.org |
| Tetrahydropyran | Ether Cleavage/Ring Opening | Excess HI or HBr, heat | Ring-opened halo-alcohol derivative | masterorganicchemistry.commasterorganicchemistry.com |
Regioselective and Stereoselective Chemical Transformations
Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules for pharmaceutical applications. For a spirocyclic system like this compound, this involves controlling the position of new functional groups and the spatial orientation of atoms, particularly at the spirocenter.
Regioselective Transformations: As discussed previously, directed ortho-metalation is a powerful tool for achieving high regioselectivity (ortho-position) on the benzyl ring, a feat not easily accomplished with standard electrophilic aromatic substitution. wikipedia.org Similarly, modern C-H activation methodologies allow for catalyst-controlled regioselective functionalization of the piperidine ring at positions that are traditionally difficult to access. nih.gov For spirocyclic systems in general, palladium-catalyzed annulation reactions have been developed where the regioselectivity can be dictated by fine-tuning the catalyst and ligands. researchgate.net
Stereoselective Transformations: The spiro carbon atom (C5) in this compound is a quaternary stereocenter. While the parent compound is achiral due to a plane of symmetry, substitution on either ring can render the spirocenter chiral. Therefore, stereoselective synthesis of the spirocyclic core or stereoselective transformations on a pre-existing core are of significant interest.
Methodologies developed for other spirocyclic systems, such as spirooxindoles, provide a blueprint for potential stereoselective approaches. These include metal-catalyzed enantioselective C-H arylation and asymmetric Darzens reactions to install new stereocenters. rsc.org For the piperidine ring, strategies such as asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by stereoselective reductive ring-opening can be employed to install substituents with high diastereoselectivity. nih.gov Furthermore, kinetic resolution using a chiral base could potentially be used to separate enantiomers of a racemic precursor or a functionalized derivative. acs.org
| Transformation Type | Method | Selectivity Control | Target Moiety | Reference(s) |
| Regioselective Arylation | Directed ortho-Metalation (DoM) | Directing group (N-piperidine) | Benzyl Phenyl Ring | wikipedia.org |
| Regioselective C-H Functionalization | Rhodium Catalysis | Catalyst and N-protecting group | Piperidine Ring | nih.gov |
| Enantioselective Synthesis | Asymmetric Catalysis (e.g., Heck, C-H activation) | Chiral ligands and metal catalysts | Spirocyclic Core | rsc.org |
| Diastereoselective Synthesis | Asymmetric Cyclopropanation/Ring-Opening | Chiral catalyst and reaction pathway control | Piperidine Ring | nih.gov |
Scalable Synthesis and Process Chemistry Considerations
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of numerous factors, collectively known as process chemistry. researchgate.netchimia.ch For a molecule like this compound, the development of a scalable synthesis would focus on efficiency, safety, cost-effectiveness, and environmental impact.
Route Design and Optimization: A potential large-scale synthesis would likely involve the construction of the spirocyclic core from readily available starting materials. The synthesis of related 1,9-diazaspiro[5.5]undecane cores has been reviewed, often involving multi-step sequences. nih.gov Key considerations for a scalable route would include:
Raw Material Costs: The cost and availability of starting materials are critical economic drivers.
Reaction Conditions: Optimization to minimize reaction times, reduce temperatures and pressures, and use catalytic rather than stoichiometric reagents is essential. The use of hazardous or toxic reagents would be minimized or eliminated.
Purification: Development of non-chromatographic purification methods, such as crystallization or distillation, is crucial for large-scale operations.
Modern Manufacturing Technologies: The implementation of modern technologies like continuous flow chemistry could offer significant advantages for the synthesis of this spirocyclic active pharmaceutical ingredient (API). cam.ac.uk Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. This approach is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.
Challenges in Spirocycle Synthesis: The synthesis of spirocyclic compounds on a large scale presents unique challenges. nih.gov The creation of the quaternary spirocenter can be sterically hindered, potentially leading to low yields or the formation of undesired byproducts. Controlling the stereochemistry of this center, if required, adds another layer of complexity. Therefore, a robust and reproducible method for the key spirocyclization step would be a primary focus of process development.
Advanced Spectroscopic and Structural Elucidation of 9 Benzyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (1H) and Carbon (13C) NMR Analysis
Detailed analysis of the 1H NMR spectrum would be necessary to identify the chemical shifts and coupling constants of the protons in the spirocyclic core and the benzyl (B1604629) group. Similarly, the 13C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques would be crucial for confirming the connectivity of the atoms within the molecule. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range proton-carbon correlations, aiding in the complete structural assignment.
Computational Chemistry and Theoretical Investigations of 9 Benzyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. While specific studies on 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane are not extensively documented in publicly available literature, the methodologies described below are standard approaches for characterizing such molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Furthermore, the distribution of these frontier orbitals across the molecular structure can pinpoint the likely sites for electrophilic and nucleophilic attack.
The three-dimensional structure of this compound is complex due to the spirocyclic core and the flexible benzyl (B1604629) substituent. Conformational analysis is therefore essential to identify the most stable, low-energy conformations of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The collection of these energies forms a potential energy surface (PES). Identifying the global minimum on the PES corresponds to the most stable conformation of the molecule, which is crucial for understanding its interaction with biological targets. The conformational rigidity offered by the spirocyclic core is a key feature that can reduce the entropic penalty upon binding to a receptor. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its target protein.
Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been investigated for their activity against a range of biological targets. For instance, related compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. nih.gov In such studies, molecular docking would be used to place the ligand into the active site of the sEH enzyme to predict its binding mode and estimate its binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site, can be visualized and analyzed. Similarly, derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane have been optimized as antituberculosis agents targeting the MmpL3 protein, with molecular docking guiding the structural modifications. osi.lvspbu.ru Another area of exploration for this scaffold is in the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain. acs.orgresearchgate.net
The table below summarizes biological targets that have been investigated for compounds containing the 1-oxa-4,9-diazaspiro[5.5]undecane or a closely related spirocyclic core.
| Biological Target | Therapeutic Area | Reference |
| Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease | nih.gov |
| MmpL3 Protein | Tuberculosis | osi.lvspbu.ru |
| μ-Opioid Receptor (MOR) / σ1 Receptor (σ1R) | Pain | acs.orgresearchgate.net |
| γ-Aminobutyric Acid Type A (GABA-A) Receptor | Neurological Disorders | soton.ac.uk |
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov For a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a pharmacophore model could be developed to identify the key chemical features responsible for their biological activity. Such a model might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their specific spatial arrangement. nih.gov Once validated, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. ugm.ac.id
In Silico Prediction of Drug-likeness and Pharmacokinetic Parameters
In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties and to evaluate the "drug-likeness" of a compound. scirp.org
For this compound and its analogs, various computational models can be used to predict key pharmacokinetic parameters. Studies on related diazaspiro[5.5]undecane derivatives have included the evaluation of properties such as:
Solubility: The aqueous solubility of a compound is a critical factor for its absorption.
Permeability: Predicted permeability through biological membranes, such as the intestinal wall (Caco-2 permeability) or the blood-brain barrier, is important for oral bioavailability and CNS activity, respectively. acs.org
Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s) can be predicted. This is often assessed by calculating the half-life in liver microsomes. acs.org
Lipophilicity: The logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and toxicity.
Drug-likeness: This is often assessed by evaluating compliance with rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs.
The table below presents a hypothetical in silico ADME profile for a compound like this compound, based on typical parameters evaluated for this class of compounds. acs.orgnih.gov
| Parameter | Predicted Value/Classification | Importance |
| Molecular Weight | ~260 g/mol | Adherence to drug-likeness rules |
| logP | 2.0 - 3.0 | Influences solubility and permeability |
| Aqueous Solubility | Moderate to Low | Affects absorption |
| Caco-2 Permeability | Moderate to High | Indicator of intestinal absorption |
| Metabolic Stability (t½ in microsomes) | Varies with substitution | Determines in vivo half-life |
| Lipinski's Rule of Five | Likely Compliant | General indicator of drug-likeness |
Analysis of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) in Scaffold Design
In the realm of computational scaffold design, the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are fundamental descriptors that predict a molecule's pharmacokinetic behavior. TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule and is a strong indicator of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability.
Lipophilicity, quantified by LogP, describes the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. This parameter is critical for predicting how a drug will distribute within the body. An optimal LogP value is essential, as excessively high values can lead to poor aqueous solubility and metabolic instability, while very low values may hinder the molecule's ability to cross lipid bilayers. For the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, the presence of two nitrogen atoms and one oxygen atom would contribute significantly to its TPSA. The benzyl group, being lipophilic, would increase the LogP value. The interplay between the polar spirocyclic core and the nonpolar benzyl substituent would be a key consideration in the design of analogues with desired permeability and solubility profiles.
Computational Assessment of Hydrogen Bond Donor/Acceptor Counts and Rotatable Bonds
The number of hydrogen bond donors and acceptors in a molecule is a critical factor influencing its solubility in water and its ability to bind to target proteins. For this compound, the secondary amine within the spirocyclic system can act as a hydrogen bond donor. The nitrogen and oxygen atoms in the structure can all act as hydrogen bond acceptors. These counts are integral to predictive models of oral bioavailability.
The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds can be entropically unfavorable for binding to a biological target. The this compound molecule possesses a degree of rigidity due to its spirocyclic core, with rotation primarily possible around the bond connecting the benzyl group to the nitrogen atom and within the benzyl group itself. In scaffold design, tuning the number of rotatable bonds is a common strategy to optimize binding affinity and improve pharmacokinetic properties.
Application of Models such as BOILED Egg and Lipinski's Rule of Five for Compound Optimization
Predictive models like Lipinski's Rule of Five and the BOILED-Egg model are widely used in the early stages of drug discovery to assess the "drug-likeness" of a compound.
Lipinski's Rule of Five provides a set of guidelines for orally bioavailable drugs:
Molecular weight less than 500 Daltons.
LogP not exceeding 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
While specific calculated values for this compound are unavailable, a theoretical assessment suggests it would likely be compliant with this rule. Its molecular weight is under 500, and the estimated counts for hydrogen bond donors and acceptors would fall within the specified limits. The LogP would be the most variable parameter depending on the calculation method used but is anticipated to be within the acceptable range.
The BOILED-Egg model is a graphical tool that plots TPSA against LogP to predict a molecule's passive gastrointestinal absorption and brain penetration. The "egg white" region represents high gastrointestinal absorption, while the "yolk" indicates a high probability of brain penetration. Without the specific TPSA and LogP values for this compound, its position on the BOILED-Egg plot cannot be determined. However, for compound optimization, medicinal chemists would aim to modify the structure to place it within the desired region of this plot, depending on the therapeutic target. For instance, to target the central nervous system, modifications would be made to increase lipophilicity and/or decrease TPSA to facilitate crossing the blood-brain barrier. Conversely, for peripherally acting drugs, modifications would be made to ensure the compound remains outside the "yolk."
Structure Activity Relationship Sar Studies Centered on the 9 Benzyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane Motif
Influence of the Benzyl (B1604629) Group at the N-9 Position on Ligand-Target Interactions
The substituent at the N-9 position of the diazaspiro[5.5]undecane core is a critical determinant of biological activity. nih.gov In bioactive compounds featuring this scaffold, substituents are consistently found at the N-9 position, indicating its importance for target engagement. nih.gov The benzyl group, in particular, serves as a crucial pharmacophoric element, providing a bulky, lipophilic, and aromatic moiety that can engage in various non-covalent interactions with a receptor's binding pocket.
Research on analogous 1,9-diazaspiro[5.5]undecane systems has shown that the nature of the N-9 substituent profoundly impacts ligand-target interactions. nih.gov The benzyl group can participate in:
Hydrophobic Interactions: The phenyl ring and the methylene (B1212753) bridge can occupy hydrophobic pockets within the target protein, contributing significantly to binding affinity.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.
Cation-π Interactions: The positively charged nitrogen at the N-9 position (under physiological pH) can interact favorably with the electron-rich face of an aromatic ring in the receptor.
In studies of dual σ1 receptor (σ1R) and μ-opioid receptor (MOR) ligands, modifications at this position have been extensively explored. nih.gov The presence of an N-arylalkyl group, such as benzyl or phenethyl, is often associated with high affinity for these targets. nih.gov The distance between the basic nitrogen atom and the aromatic system, dictated by the length of the alkyl chain (e.g., methylene in the benzyl group), is a key factor in optimizing these interactions. nih.gov Changing the N-9 substituent from a simple alkyl to an aroyl group has also been shown to modulate activity, for instance, in the inhibition of acetyl-CoA carboxylase (ACC). nih.gov This highlights that the electronic properties and hydrogen-bonding capacity of the N-9 substituent, in addition to its steric bulk and aromaticity, are pivotal for molecular recognition.
Systematic Substituent Effects on the Aromatic Ring of the Benzyl Moiety
Once the importance of the N-9 benzyl group is established, systematic modification of its aromatic ring is a logical step to refine ligand-target interactions and improve properties such as potency, selectivity, and metabolic stability. The electronic and steric effects of substituents can dramatically alter the binding affinity of the entire molecule.
Studies on related 3,9-diazaspiro[5.5]undecane-based ligands have demonstrated clear SAR trends with respect to aromatic substitution. soton.ac.uk While direct studies on 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane are limited, analogous findings can provide valuable insights. For example, introducing electron-withdrawing or electron-donating groups at the ortho-, meta-, and para-positions can influence the electron density of the π-system and introduce new points of interaction.
Key observations from related scaffolds include:
Positional Isomerism: The position of the substituent is often as important as its chemical nature. In some series, meta- and para-substituted compounds have shown higher affinity compared to their ortho-substituted counterparts, potentially due to steric hindrance in the ortho position. soton.ac.uk
Electronic Effects: Both electron-donating groups (e.g., methyl, hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) can enhance activity, suggesting that the optimal electronic profile is target-dependent. The introduction of these groups can modulate the strength of π-π or cation-π interactions.
Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -NH2) can form additional specific interactions with the receptor, significantly increasing binding affinity if the geometry is favorable. soton.ac.uk
The following table illustrates hypothetical SAR data based on trends observed in similar aryl-substituted spirocyclic ligands.
| Compound | Substituent (R) on Benzyl Ring | Position | Relative Binding Affinity | Key Interaction Type |
|---|---|---|---|---|
| Parent | -H | - | 1.0 | Hydrophobic, π-π Stacking |
| Analog 1 | -CH₃ | para | 2.5 | Enhanced Hydrophobic Interaction |
| Analog 2 | -Cl | meta | 3.1 | Halogen Bonding, Hydrophobic |
| Analog 3 | -OH | para | 4.5 | Hydrogen Bond Donation |
| Analog 4 | -OCH₃ | para | 2.8 | Hydrogen Bond Acceptance |
| Analog 5 | -Cl | ortho | 0.8 | Potential Steric Hindrance |
Impact of Modifications to the Oxa- and Diaza-Spiro Ring Systems on Biological Activity
The 1-oxa-4,9-diazaspiro[5.5]undecane core provides a rigid and defined three-dimensional geometry. Modifications to this spirocyclic system, such as altering the ring size, the type of heteroatoms, or their relative positions, can have a profound impact on biological activity by changing the spatial orientation of the key pharmacophoric elements.
A study on soluble epoxide hydrolase (sEH) inhibitors identified 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas as highly potent agents. nih.gov A key finding was that these compounds were effective in a rat model of glomerulonephritis, whereas analogous trisubstituted ureas based on a 2,8-diazaspiro[4.5]decane scaffold were not. nih.gov This stark difference in in-vivo efficacy underscores the critical importance of the specific spirocyclic core.
Potential reasons for the influence of the spiro ring system include:
Conformational Rigidity: The spirocyclic nature restricts the conformational freedom of the molecule, which can pre-organize the substituents in a bioactive conformation, reducing the entropic penalty upon binding to a receptor. researchgate.net
Vectorial Orientation: The precise arrangement of the two rings around the central spiro carbon dictates the vectors along which the substituents at N-4 and N-9 are projected into space. Changing the ring sizes (e.g., from [5.5] to [4.5]) or heteroatom positions alters these vectors and, consequently, the fit within the binding site.
Physicochemical Properties: The inclusion and position of the oxygen atom in the 1-oxa-4,9-diazaspiro[5.5]undecane ring influence properties like polarity, hydrogen bonding capacity, and solubility compared to a corresponding diazaspiroalkane. These changes can affect not only target binding but also pharmacokinetic properties.
The table below compares the core structures and observed outcomes for sEH inhibitors, highlighting the impact of the spiro system.
| Scaffold | Core Structure | Observed In-Vivo Efficacy (sEH Inhibition Model) | Postulated Reason for Difference |
|---|---|---|---|
| 1-oxa-4,9-diazaspiro[5.5]undecane | Two six-membered rings | Effective | Optimal spatial orientation of substituents for target engagement and favorable physicochemical properties. |
| 2,8-diazaspiro[4.5]decane | One five- and one six-membered ring | Not effective | Suboptimal geometric arrangement of pharmacophoric groups due to different ring sizes and heteroatom placement. |
Role of Stereochemistry at the Spirocenter in Modulating Target Selectivity and Potency
The spiro carbon atom in this compound is a quaternary stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers, (R) and (S), which are non-superimposable mirror images. The stereochemistry at this center is of paramount importance as it rigidly defines the three-dimensional arrangement of the two heterocyclic rings and, by extension, the orientation of all substituents. mdpi.com
Biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, enantiomers of a chiral drug can interact differently with their target, often leading to significant variations in potency, selectivity, and even the nature of the biological response (e.g., agonist vs. antagonist).
While specific stereochemical studies on this compound are not widely reported, the principles are well-established in medicinal chemistry. For example, studies on other spirocyclic systems have demonstrated stereoselective interactions with their biological targets. nih.govnih.gov In some cases, one enantiomer is significantly more active than the other, while in other instances, no stereoselective interaction is observed, suggesting the binding pocket can accommodate both configurations. nih.gov
The stereocontrolled synthesis of spirocyclic systems is a significant challenge, but it is essential for developing single-enantiomer drugs and fully characterizing the SAR. nih.gov The fixed spatial configuration offered by the spirocenter can be advantageous, as it reduces conformational flexibility and can lead to higher binding affinity and selectivity by ensuring an optimal fit with the target. nih.gov The development of synthetic methods that allow for the controlled formation of a specific stereoisomer is therefore a key area of research for this class of compounds. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of compounds like the this compound derivatives, QSAR can be a powerful tool to guide the design of new, more potent analogs and to understand the key physicochemical properties driving activity.
Although a specific QSAR model for this compound was not found in the reviewed literature, a 5D-QSAR study on a diverse set of spirocyclic sigma-1 (σ1) receptor ligands provides an excellent example of the methodology's application to this compound class. nih.gov In that study, a model was developed that successfully predicted the binding affinities of new spirocyclic ligands. nih.gov
The development of a QSAR model typically involves the following steps:
Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., Ki, IC50) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated for each compound.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the biological activity.
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov
For the spirocyclic σ1 ligands, the QSAR model provided valuable insights into the binding site, suggesting the presence of aromatic, hydrophobic, cationic, and H-bond acceptor properties. nih.gov Such a model, if developed for this compound derivatives, could be used to:
Predict the binding affinity of virtual or newly synthesized compounds.
Prioritize synthetic efforts on candidates with the highest predicted potency.
Provide a deeper understanding of the ligand-target interactions, guiding rational drug design.
The statistical validity of the example QSAR model for spirocyclic σ1 ligands was high, with a cross-validated q² of 0.84 for the training set and a predictive p² of 0.64 for the test set, demonstrating the robustness and utility of this approach. nih.gov
Pharmacological and Biochemical Target Interactions of 1 Oxa 4,9 Diazaspiro 5.5 Undecane Derivatives
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been shown to modulate the activity of several G-protein coupled receptors, which are crucial in a multitude of physiological processes.
Mu-Opioid Receptor (MOR) Agonism and Related Effects
A significant area of research for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been their activity at the mu-opioid receptor (MOR). sci-hub.senih.gov Studies have focused on synthesizing and evaluating 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent MOR agonists. sci-hub.senih.gov These compounds have been designed with a dual activity profile, also acting as sigma-1 receptor (σ1R) antagonists. sci-hub.senih.gov
The rationale behind this dual-target approach is to potentially develop analgesics with an improved safety profile compared to traditional opioids. nih.gov The addition of σ1R antagonism is expected to counteract some of the undesirable side effects associated with MOR agonism. nih.gov
One of the most promising compounds from this series, designated as 15au, demonstrated a balanced dual profile with potent MOR agonism and sigma-1 antagonism. sci-hub.senih.gov In preclinical studies, 15au exhibited potent analgesic activity, comparable to the well-known MOR agonist oxycodone. sci-hub.senih.gov Notably, at equianalgesic doses, 15au was found to cause less constipation than oxycodone, suggesting a potential advantage of this dual-target strategy. sci-hub.senih.gov
The structure-activity relationship (SAR) studies of these derivatives have indicated that phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 generally provide the best pharmacological profiles. sci-hub.senih.gov The binding affinity and functional activity of several of these derivatives at the human MOR are detailed in the table below.
| Compound | Ki MOR (h, nM) | EC50 MOR (h, nM) | Emax MOR (%) |
|---|---|---|---|
| 15l | 3 ± 1 | 4 ± 1 | 98 |
| 15m | 15 ± 2 | 11 ± 4 | 93 |
| 15n | 3 ± 1 | 1 ± 0.1 | 96 |
| 15o | 8 ± 2 | 4 ± 1 | 94 |
Dopamine (B1211576) Receptor Interactions
The interaction of diazaspiro alkanes, a class of compounds that includes 1-oxa-4,9-diazaspiro[5.5]undecane, with dopamine receptors has also been a subject of investigation. Research into arylated diazaspiro alkane cores has led to the development of potent and selective antagonists for the dopamine D3 receptor (D3R). researchgate.net
A series of these compounds displayed favorable affinity for the D3R, with Ki values ranging from 25.6 to 122 nM. researchgate.net Importantly, these compounds were found to be highly selective for the D3R over the D2R, with selectivity ratios ranging from 264 to 905-fold. researchgate.net This selectivity is a critical aspect in the development of therapeutics targeting dopamine-related disorders, as it can help to minimize off-target effects. researchgate.net
The following table summarizes the binding affinities of selected diazaspiro alkane derivatives at the human dopamine D2 and D3 receptors. researchgate.net
| Compound | Ki D2 (h, nM) | Ki D3 (h, nM) | D2/D3 Selectivity |
|---|---|---|---|
| 11 | >10000 | 122 | >82 |
| 14 | >10000 | 34.7 | >288 |
| 15a | >10000 | 25.6 | >391 |
| 15c | >10000 | 30.1 | >332 |
Neuropeptide Y (NPY) Receptor Antagonism
While direct studies on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives and their interaction with Neuropeptide Y (NPY) receptors are limited, research on the closely related 1,9-diazaspiro[5.5]undecane scaffold has shown antagonistic activity against NPY receptors. soton.ac.uk NPY is a neuropeptide involved in the regulation of various physiological processes, including feeding behavior and energy homeostasis. soton.ac.uk
Antagonism of NPY receptors, particularly the Y1 and Y5 subtypes, has been identified as a potential therapeutic strategy for the treatment of obesity. soton.ac.uk Studies on 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanes have demonstrated their ability to act as NPY receptor antagonists. soton.ac.uk This suggests that the broader class of diazaspiro[5.5]undecanes may have the potential to interact with NPY receptors, although further research is needed to confirm this for the 1-oxa-4,9-diazaspiro[5.5]undecane subclass.
Serotonin (B10506) (5-HT4) Receptor Affinity
Currently, there is a lack of specific research data available in the public domain regarding the affinity of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane or its close derivatives for the serotonin 5-HT4 receptor. While some studies on diazaspiro compounds have reported off-target binding at other serotonin receptor subtypes, such as the 5-HT1A receptor, specific data for the 5-HT4 receptor is not available. researchgate.net
Enzyme Inhibition Profiles
In addition to their interactions with GPCRs, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been explored for their potential to inhibit the activity of various enzymes.
Kinase Inhibition Studies
The diazaspirocyclic scaffold has been investigated as a potential framework for the development of protein kinase inhibitors. osi.lv Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ATP-binding site of protein kinases is a common target for inhibitor development. osi.lv
Studies on heteroaryl-substituted diazaspirocycles have been conducted to probe their ability to interact with the ATP-binding site of protein kinases. osi.lv This line of research suggests that the 1-oxa-4,9-diazaspiro[5.5]undecane core could serve as a scaffold for designing novel kinase inhibitors, although specific inhibition data for this compound is not currently available.
Furthermore, research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov One such compound, designated as compound 19, exhibited excellent sEH inhibitory activity. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, which has therapeutic implications for conditions such as chronic kidney disease. nih.gov
A notable series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas has demonstrated excellent sEH inhibitory activity. For instance, compound 19 from a study exhibited significant potency and favorable bioavailability. nih.gov The spirocyclic core of these molecules plays a crucial role in their binding to the active site of the sEH enzyme. The mechanism of inhibition often involves key interactions with amino acid residues in the catalytic domain, preventing the hydrolysis of endogenous epoxide substrates.
| Compound | Target | Activity | Reference |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas (e.g., Compound 19) | Soluble Epoxide Hydrolase (sEH) | Potent inhibition, orally active | nih.gov |
Alpha-Glucosidase Inhibition
Certain derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been designed and synthesized as effective inhibitors of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine. researchgate.net Inhibition of this enzyme can help manage blood glucose levels, making these compounds promising candidates for antidiabetic agents. researchgate.net
A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the 1-oxa-4,9-diazaspiro[5.5]undecane core, have shown significant inhibitory activity against α-glucosidase. researchgate.net Notably, compounds designated as SPO-7 and SPO-9 were found to be the most potent inhibitors in this series, with IC50 values of 49.96 and 63.15 nmol, respectively. The mechanism of action is believed to involve the binding of these derivatives to the active site of alpha-glucosidase, thereby preventing the cleavage of complex carbohydrates into absorbable monosaccharides. researchgate.net
| Compound | Target | IC50 Value (nmol) | Reference |
| SPO-7 | Alpha-Glucosidase | 49.96 | researchgate.net |
| SPO-9 | Alpha-Glucosidase | 63.15 | researchgate.net |
Acetyl-CoA Carboxylase (ACC) Inhibition (ACC1 and ACC2 Isoforms)
The 1,9-diazaspiro[5.5]undecane scaffold, a close structural analog of 1-oxa-4,9-diazaspiro[5.5]undecane, has been a key component in the development of potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in the synthesis of fatty acids, with two main isoforms, ACC1 and ACC2. Inhibition of ACC is a therapeutic strategy for metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH). nih.gov
Research has shown that good ACC1 inhibition is often correlated with good ACC2 inhibition in this class of compounds. Structure-activity relationship (SAR) studies have explored various substitutions on the diazaspiro[5.5]undecane core. For example, the substitution at the 9-position with aroyl groups containing bicyclic fused heteroaryl moieties has been investigated. While some derivatives showed improved ACC inhibition, this was sometimes accompanied by less favorable pharmacokinetic properties. nih.gov Nevertheless, compounds with very potent dual ACC1/ACC2 inhibition have been identified, with IC50 values in the low nanomolar range. nih.gov
| Compound Derivative | Target Isoforms | IC50 Values (nM) | Reference |
| Aroyl-substituted 1,9-diazaspiro[5.5]undecane | ACC1/ACC2 | 7 (ACC1), 3 (ACC2) for compound 1g | nih.gov |
| Aroyl-substituted 1,9-diazaspiro[5.5]undecane | ACC1/ACC2 | 11 (ACC1), 5 (ACC2) for compound 1h | nih.gov |
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
Compounds featuring the diazaspiro moiety have also demonstrated significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a potential therapeutic approach for metabolic syndrome, obesity, and type 2 diabetes. nih.govmdpi.com
Studies on diazaspiro compounds have identified derivatives with IC50 values below 100 nM for 11β-HSD1 inhibition. nih.gov The inhibition of this enzyme by these compounds can lead to reduced intracellular cortisol levels, which in turn can improve insulin (B600854) sensitivity and lipid profiles. The diazaspiro core is a key structural element that contributes to the binding of these inhibitors to the enzyme's active site. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
While direct evidence for the inhibition of monoacylglycerol lipase (MAGL) by this compound derivatives is not prominent in the reviewed literature, the broader class of spirocyclic compounds has been explored as MAGL inhibitors. nih.govacs.org MAGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Its inhibition can lead to increased 2-AG levels, which has therapeutic potential for neurological and inflammatory disorders.
Research into novel spiro derivatives has led to the discovery of potent and reversible MAGL inhibitors. nih.govacs.org These compounds often feature different spiro scaffolds, such as azetidine-lactam and cyclobutane-lactam, which act as bioisosteres for other chemical moieties. nih.gov The development of these spirocyclic inhibitors highlights the potential for designing selective MAGL inhibitors with favorable pharmacokinetic properties. acs.org
METTL3 Inhibition
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been instrumental in the development of potent and selective inhibitors of METTL3 (Methyltransferase-like 3). uzh.chacs.org METTL3 is a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, which is implicated in various diseases, including cancer. researchgate.netnih.gov
A medicinal chemistry campaign based on a METTL3 hit compound led to a significant improvement in potency, with a lead compound (UZH2) exhibiting an IC50 of 5 nM. uzh.chresearchgate.net The 1-oxa-4,9-diazaspiro[5.5]undecane moiety is a crucial part of the structure of these inhibitors, contributing to their high affinity and selectivity. These compounds have been shown to engage the target in cellular models and reduce m6A levels in cancer cell lines. uzh.chnih.gov
| Compound Series | Target | IC50 Value (nM) | Reference |
| 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives (related scaffold) | METTL3 | 5 (for lead compound UZH2) | uzh.chresearchgate.net |
Acetylcholinesterase (AChE) Inhibition
The direct inhibition of acetylcholinesterase (AChE) by this compound derivatives is not well-documented in the available literature. However, the broader family of spiro-heterocycles has been investigated for AChE inhibitory activity, which is a key therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov
Studies on various spiro-heterocyclic compounds, including those with oxindole-based structures, have demonstrated moderate to potent AChE inhibition. researchgate.net The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the AChE enzyme. While the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has not been specifically highlighted in this context, the general activity of spiro compounds suggests that derivatives of this scaffold could potentially be designed to target AChE. nih.gov
L-Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition
A review of the scientific literature did not yield specific findings on the interaction of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with Leucine-Rich Repeat Kinase 2 (LRRK2).
Ion Channel Modulation: Renal Outer Medullary Potassium (ROMK/Kir1.1) Channel Inhibition
There is no available scientific literature detailing the effects of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives on the Renal Outer Medullary Potassium (ROMK/Kir1.1) channel.
Sigma-1 Receptor (σ1R) Antagonism and Multi-Target Ligand Design
A significant body of research has been dedicated to the synthesis and pharmacological evaluation of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual-target ligands, specifically acting as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. nih.govbohrium.com This multi-target approach is aimed at developing potent analgesics with improved safety profiles compared to traditional opioids. bohrium.comfigshare.com
The design strategy involves merging the pharmacophores of known MOR agonists and σ1R antagonists onto the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. nih.gov Structure-activity relationship (SAR) studies have explored various substitutions on the spirocyclic core. The most favorable profiles have been achieved with phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. nih.gov
The antagonism of the σ1R is a key component of this dual-target strategy. The σ1R has been identified as a potential target to modulate opioid analgesia; antagonists of this receptor have been shown to potentiate opioid-mediated pain relief. acs.org By combining MOR agonism and σ1R antagonism in a single molecule, these compounds aim to enhance analgesic efficacy. nih.gov One of the most promising compounds from this series, 15au , demonstrated a balanced profile with potent MOR agonism and σ1R antagonism. nih.govfigshare.com
Binding affinities for the human σ1R were determined in transfected HEK-293 cell membranes using ³H-pentazocine as the radioligand. acs.org The results for several derivatives highlight the potent σ1R antagonism achieved with this scaffold.
| Compound | Structure | σ1R Binding Affinity (Ki, nM) |
|---|---|---|
| 15a | 4-(2-methoxyphenyl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane | 120 ± 20 |
| 15h | 4-(6-methoxypyridin-3-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane | 31 ± 3 |
| 15q | (R)-2-methyl-4-(6-methylpyridin-3-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane | 9.4 ± 0.9 |
| 15au | 2,2-dimethyl-4-(6-methylpyridin-3-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane | 15 ± 2 |
Neurokinin (NK1/NK2) Receptor Antagonism
While research directly linking the 1-oxa-4,9-diazaspiro[5.5]undecane core to neurokinin receptors is limited, studies on closely related spirocyclic structures have shown potent activity. Specifically, a series of spiropiperidines based on a 1-oxa-3,8-diazaspiro[4.5]decane scaffold were investigated as tachykinin NK2 receptor antagonists.
One compound from this series, 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one , was identified as a potent and selective NK2 receptor antagonist. In functional assays on guinea pig trachea, this compound demonstrated high selectivity for NK2 receptors over NK1 receptors (approximately 1000-fold). This finding suggests that spiro-oxazolidinone scaffolds containing a benzyl (B1604629) group may be a promising basis for the development of selective NK2 receptor antagonists.
Calcium Channel Modulation
Although calcium channel modulators are an established class of drugs for pain therapy, there is no evidence in the reviewed literature to suggest that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives exert their effects through the modulation of calcium channels. acs.org
Applications in Chemical Biology and Advanced Drug Discovery Research
Development of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold as a Privileged Structure
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets through systematic modification. mdpi.commdpi.com The 1-oxa-4,9-diazaspiro[5.5]undecane core has emerged as such a scaffold due to its demonstrated ability to serve as a template for ligands targeting a diverse range of proteins. researchgate.net Its inherent three-dimensionality and structural novelty are increasingly utilized in drug discovery programs. researchgate.net
Researchers have successfully developed derivatives of this scaffold as potent inhibitors of soluble epoxide hydrolase (sEH), dual-acting ligands for opioid and sigma receptors, and as antituberculosis agents targeting the MmpL3 protein. nih.govnih.govosi.lv This versatility underscores the scaffold's status as a privileged platform, enabling the generation of diverse compound libraries for screening against various diseases and affirming its significant position in modern drug discovery. nih.gov
Rational Design and Synthesis of Multi-Target Directed Ligands (MTDLs) Featuring the Spiro Scaffold
The development of multi-target directed ligands (MTDLs) is a key strategy for treating complex diseases with multifactorial pathologies. nih.govnih.gov The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is particularly well-suited for this approach. A notable example is the rational design of compounds that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. acs.org
This was achieved using a "merging strategy," where the core spiro scaffold combines the essential pharmacophoric elements required for interaction with both targets. nih.govbohrium.com A versatile synthetic approach allowed for the exploration of various substitutions at different positions of the spirocyclic core, leading to the identification of potent dual-activity ligands. acs.org This rational design process exemplifies how the scaffold can be engineered to interact with multiple targets simultaneously to achieve a desired therapeutic profile. nih.gov
Utilization as Versatile Chemical Building Blocks for Complex Molecular Architectures
The structural features of the 1-oxa-4,9-diazaspiro[5.5]undecane core make it an excellent building block for constructing more complex molecules. nih.govacs.org Its spirocyclic nature provides a defined three-dimensional geometry, which is a desirable trait in modern drug design. Synthetic chemists have developed versatile routes to create and modify this scaffold. acs.org
For instance, the scaffold has been used as a foundational element in the synthesis of derivatives of ciprofloxacin, a fluoroquinolone antibiotic. researchgate.net This involves attaching the spirocyclic moiety to the quinolone core, demonstrating its utility in creating complex hybrid molecules. researchgate.net Furthermore, structure-based drug design approaches have been used to generate various novel spiro scaffolds from this core, highlighting its role as a starting point for creating diverse chemical entities with tailored properties. acs.org
Elucidation of Novel Biological Pathways and Target Mechanisms through Chemical Probe Development
Chemical probes are small molecules designed to interact with specific protein targets to help elucidate their biological functions. manmiljournal.rumdpi.com Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serve as effective chemical probes for investigating complex biological systems.
For example, the dual MOR agonist/σ1R antagonist ligands developed from this scaffold are valuable tools for studying the interplay between these two receptor systems in pain modulation. acs.org By using a single molecule to perturb both targets, researchers can investigate the synergistic or antagonistic effects that are crucial to the endogenous anti-opioid system. acs.org Similarly, potent and selective inhibitors of soluble epoxide hydrolase (sEH) based on this scaffold have been identified, which can be used as probes to explore the role of sEH in conditions like chronic kidney disease. nih.gov
Contributions to Understanding Neurobiological Processes and Disorders
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has made significant contributions to neurobiology, primarily through the development of ligands for receptors involved in pain and other neurological processes. The sigma-1 receptor (σ1R) and μ-opioid receptor (MOR) are key targets in the central nervous system. acs.org
Research has focused on creating dual-ligands that modulate both of these receptors. The σ1R has been identified as part of an endogenous anti-opioid system, where σ1R antagonists can potentiate opioid-mediated analgesia. acs.org The development of compounds from the spiro scaffold that combine MOR agonism with σ1R antagonism provides a novel therapeutic strategy and a research tool to further dissect the complex relationship between these two systems in managing pain and potentially other neurological disorders. nih.govacs.org
Research Implications for Metabolic Regulation and Obesity Pathophysiology
While the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold itself has not been extensively reported in the context of metabolic regulation, closely related diazaspiro structures have shown significant potential in this area. For example, compounds containing the 1,9-diazaspiro[5.5]undecane core (lacking the oxygen atom) have been investigated as treatments for obesity. nih.gov These related scaffolds have been used to develop antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) and the neuropeptide Y receptor Y5 (NPY Y5), as well as inhibitors of acetyl-CoA carboxylase (ACC), all of which are targets with major potential for the treatment of obesity. nih.gov This suggests that with appropriate functionalization, the broader class of diazaspiro[5.5]undecanes, including the 1-oxa variant, could be explored for applications in metabolic diseases.
Exploration of Novel Analgesic Mechanisms and Pain Research
One of the most promising applications of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is in the field of pain research and the development of novel analgesics. nih.govelsevierpure.com The primary strategy has been the creation of dual-acting compounds that are MOR agonists and σ1R antagonists. nih.govbohrium.com This multimodal approach aims to produce potent pain relief while mitigating the side effects associated with traditional opioid agonists. acs.org
One of the lead compounds, designated 15au, demonstrated potent analgesic activity in preclinical models, comparable to the widely used opioid oxycodone. nih.govfigshare.com Importantly, at equianalgesic doses, compound 15au caused less constipation than oxycodone, a common and debilitating side effect of opioids. nih.govacs.org This finding provides evidence that the dual MOR agonism/σ1R antagonism strategy, enabled by the spiro scaffold, is a viable path toward developing potent and safer analgesics. nih.govacs.org
Interactive Data Table: Pharmacological Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
The following table summarizes the binding affinities and functional activities of representative compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, highlighting their potential as multi-target ligands for pain research.
| Compound | Substitutions | MOR Kᵢ (nM) | σ₁R Kᵢ (nM) | Functional Profile | Source |
| 15au | 4-(6-methylpyridin-2-yl), 9-(phenethyl) | 1.9 | 2.1 | MOR agonist, σ₁R antagonist | nih.govacs.org |
| 15at | 4-(pyridin-2-yl), 9-(phenethyl) | 1.4 | 12 | MOR agonist, σ₁R antagonist | nih.govacs.org |
| 15av | 4-(6-chloropyridin-2-yl), 9-(phenethyl) | 1.1 | 1.1 | MOR agonist, σ₁R antagonist | nih.govacs.org |
| 15aw | 4-(6-fluoropyridin-2-yl), 9-(phenethyl) | 1.3 | 2.1 | MOR agonist, σ₁R antagonist | nih.govacs.org |
Investigations into Anti-inflammatory and Immunomodulatory Strategies
The 1,9-diazaspiro[5.5]undecane core, a key structural feature of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, has been identified as a privileged scaffold in the design of agents targeting the immune system. nih.gov Research into this class of compounds has suggested their potential in the treatment of various immune system disorders. nih.gov The exploration of derivatives of this scaffold has opened avenues for developing novel anti-inflammatory and immunomodulatory therapies.
One area of investigation involves the development of dual antagonists for neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are implicated in inflammatory processes. A comprehensive study involving a large library of compounds identified molecules containing a 1,9-diazaspiro[5.5]undecane moiety that exhibited potent activity against both NK1 and NK2 receptors, highlighting the potential of this scaffold in treating inflammatory diseases. nih.gov
Furthermore, derivatives of the closely related 3,9-diazaspiro[5.5]undecane have been investigated for their immunomodulatory capabilities. These studies have shown that certain analogues can effectively rescue the inhibition of T cell proliferation, providing a basis for exploring their potential in modulating immune responses.
While direct studies on the anti-inflammatory and immunomodulatory properties of this compound are not extensively documented in publicly available literature, the known activities of its core structural components suggest it as a compound of interest for future research in this domain. The benzyl (B1604629) group at the 9-position can influence the lipophilicity and binding characteristics of the molecule, potentially modulating its interaction with biological targets involved in inflammation and immunity.
Table 1: Investigational Anti-inflammatory and Immunomodulatory Activities of Related Diazaspiro[5.5]undecane Scaffolds
| Scaffold/Derivative | Target/Assay | Observed Activity | Potential Application | Reference |
|---|---|---|---|---|
| 1,9-Diazaspiro[5.5]undecane Derivatives | NK1/NK2 Receptors | Dual Antagonism | Inflammatory Diseases | nih.gov |
| 3,9-Diazaspiro[5.5]undecane Analogs | T Cell Proliferation Assay | Rescue of Inhibition | Immunomodulation |
Advancements in Targeted Cancer Research via Kinase Modulation
The modulation of protein kinases is a cornerstone of modern targeted cancer therapy. The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a valuable component in the design of potent and selective kinase inhibitors. nih.gov This is particularly relevant in the context of cell cycle regulation and oncogenic signaling pathways.
A significant finding in this area is the identification of a pyrazolo[1,5-a] researchgate.netresearchgate.netlookchem.comtriazine derivative incorporating a 1,9-diazaspiro[5.5]undecane moiety as a highly potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). nih.gov CDK7 is a crucial kinase that regulates the cell cycle and transcription, making it an attractive target for cancer therapy. The aforementioned derivative displayed an IC50 value of ≤5 nM for CDK7 inhibition, placing it among the most potent compounds in the studied library. nih.gov This discovery underscores the potential of the diazaspiro[5.5]undecane scaffold in the development of novel anti-cancer agents.
The benzyl substitution at the 9-position of the 1-oxa-4,9-diazaspiro[5.5]undecane core can play a critical role in the molecule's interaction with the ATP-binding pocket of kinases. The conformational constraints imposed by the spirocyclic system, combined with the orientation of the benzyl group, can be exploited to achieve high affinity and selectivity for specific kinase targets.
While direct experimental data on the kinase inhibitory activity of this compound is limited in the current body of scientific literature, the potent activity of its structural relatives provides a strong rationale for its investigation as a kinase modulator in cancer research. Future studies could focus on screening this compound against a panel of cancer-relevant kinases to uncover its therapeutic potential.
Table 2: Kinase Modulation by a 1,9-Diazaspiro[5.5]undecane-Containing Compound
| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Relevance | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a] researchgate.netresearchgate.netlookchem.comtriazine derivative with 1,9-diazaspiro[5.5]undecane moiety | CDK7 | ≤5 nM | Cancer, Viral Replication | nih.gov |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are particularly well-suited for de novo drug design. harvard.edu By learning from the structural features of known bioactive spirocycles, these models can propose novel 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with enhanced potency and selectivity. For instance, an AI model could be trained on a dataset of known sEH inhibitors to generate new spirocyclic candidates with improved inhibitory activity.
Novel Synthetic Methodologies for Enhanced Structural Diversity
Expanding the structural diversity of the 1-oxa-4,9-diazaspiro[5.5]undecane library is crucial for exploring a wider range of biological targets. Recent advances in synthetic organic chemistry are providing new tools to achieve this. One promising approach is the development of dearomatizing intramolecular diamination of phenols, which allows for the stereocontrolled synthesis of complex spirotricyclic systems containing embedded 1,2-diaminocyclohexane units. rsc.orgwhiterose.ac.ukrsc.orgresearchgate.net Adapting such methodologies could lead to novel analogs of 1-oxa-4,9-diazaspiro[5.5]undecane with unique three-dimensional arrangements.
Another area of focus is the development of more efficient and versatile methods for constructing the spirocyclic core itself. For example, a highly adaptable route starting from N-Boc-piperidone has been used to prepare 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org Further refinement of such synthetic strategies, perhaps through the use of novel catalytic systems or flow chemistry, could enable the rapid generation of a diverse library of analogs for biological screening. The development of practical and divergent syntheses for related diazaspiro[5.5]undecanes demonstrates the ongoing effort to access a wider range of substituted spirocyclic scaffolds. researchgate.net
Exploration of Uncharted Biological Targets for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
While derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have shown activity against sEH, MOR, and σ1R, the full therapeutic potential of this scaffold likely extends to other biological targets. acs.orgnih.gov A systematic exploration of uncharted biological space is a key future direction. The inherent three-dimensionality and conformational rigidity of spirocycles make them ideal candidates for targeting challenging protein-protein interactions or allosteric binding sites. nih.gov
Computational approaches, such as molecular docking and pharmacophore modeling, can be employed to screen virtual libraries of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives against a wide array of biological targets. High-throughput screening of physical compound libraries against diverse target classes will also be instrumental in identifying novel activities. Given the prevalence of spirocyclic motifs in compounds active against G protein-coupled receptors (GPCRs), exploring the activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives against this important family of drug targets is a particularly promising avenue. nih.gov Furthermore, the demonstrated activity of related spirocycles against targets such as the MmpL3 protein in M. tuberculosis suggests that these compounds may also have potential as anti-infective agents. osi.lv
Development of Advanced Pharmacological Models for Efficacy and Selectivity Assessment
To fully characterize the therapeutic potential of novel 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the development and implementation of advanced pharmacological models are essential. These models should provide a more accurate prediction of clinical efficacy and selectivity than traditional preclinical assays. td2inc.com
In vitro models that more closely mimic the physiological environment, such as 3D cell cultures, organoids, and microphysiological systems (organs-on-a-chip), can offer a more nuanced understanding of a compound's activity and potential toxicity. mdpi.com For example, when evaluating a novel analgesic candidate, a co-culture model of neurons and glial cells could provide insights into its effects on both neuronal signaling and neuroinflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic addition, hydrogenation, and cyclization steps. For example, substituting amines (e.g., methylamine) with α-chloroacetyl chloride derivatives generates spirolactam cores . Prins cyclization offers a scalable alternative for spirocyclic frameworks, enabling modifications at positions 4 and 9 . Key intermediates like 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane are synthesized from N-Boc-4-piperidone, with total yields up to 50% after optimization .
Q. How do substituents at positions 4 and 9 influence biological activity?
- Methodology : Substituents are evaluated using radioligand binding assays (e.g., σ1R and μ-opioid receptor binding) and functional assays (e.g., GTPγS for agonism/antagonism). Ortho-substituted halogens or trifluoromethyl groups on the benzyl ring enhance σ1R binding and selectivity, while pyridyl groups improve solubility and metabolic stability . Bulky groups at position 9 (e.g., 1,4-benzodioxan-2-ylmethyl) reduce hERG channel inhibition, a critical safety parameter .
Q. What in vitro models are used to assess antitubercular activity of derivatives?
- Methodology : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis strains (e.g., H37Rv and multidrug-resistant variants) are standard. Derivatives like 9-(4-tert-butylbenzyl) analogues show MIC values ≤0.5 µg/mL, correlating with MmpL3 protein inhibition via mycobacterial membrane potential disruption .
Advanced Research Questions
Q. How can dual μ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism be balanced in spirocyclic derivatives?
- Methodology : Pharmacophore merging and molecular docking studies guide structural optimization. For example, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives achieve dual activity by aligning MOR-binding motifs (e.g., basic nitrogen) with σ1R antagonistic moieties (e.g., lipophilic substituents). Functional assays (e.g., cAMP inhibition for σ1R) and in vivo pain models (e.g., tail-flick test) validate efficacy, with Ki values for σ1R < 50 nM and MOR EC50 < 10 nM .
Q. What strategies mitigate hERG channel inhibition in spirolactam-based therapeutics?
- Methodology : Substituent steric effects are analyzed via patch-clamp electrophysiology. For instance, replacing benzyl groups with 2-pyridylmethyl at position 9 reduces hERG binding (IC50 > 10 µM) while maintaining target affinity. Computational models (e.g., homology modeling of hERG) predict off-target risks, guiding synthetic prioritization .
Q. How do pharmacokinetic properties (e.g., metabolic stability) vary with structural modifications?
- Methodology : In vitro microsomal stability assays (human/rat liver microsomes) and LogD measurements (octanol-water partitioning) are used. Fluorinated derivatives (e.g., 4-(2-fluorobenzyl)) exhibit improved metabolic half-lives (t1/2 > 60 min) and reduced CYP3A4 inhibition, attributed to decreased lipophilicity (LogD ~2.5) .
Data Contradictions and Validation
Q. Why do some spirolactam derivatives show high in vitro potency but poor in vivo efficacy?
- Analysis : Poor blood-brain barrier (BBB) penetration or rapid glucuronidation may limit efficacy. For example, hydroxylated derivatives (e.g., 9-benzyl-4-hydroxy) show reduced brain-to-plasma ratios (<0.1) in rodent studies despite nanomolar σ1R binding. Prodrug strategies (e.g., esterification) or P-glycoprotein inhibitors are tested to enhance CNS delivery .
Q. How reliable are computational models for predicting σ1R binding affinity?
- Validation : Comparative studies using X-ray crystallography (σ1R PDB: 5HK1) and molecular dynamics simulations show that van der Waals interactions (e.g., with Tyr103) are critical. Discrepancies arise when polar substituents (e.g., hydroxyl) disrupt hydrophobic pockets, highlighting the need for iterative experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
